A1AT modulator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

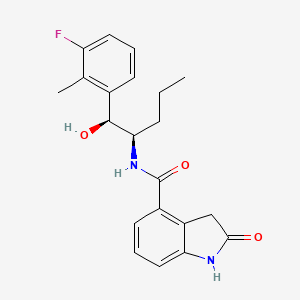

Structure

3D Structure

Properties

Molecular Formula |

C21H23FN2O3 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-[(1S,2R)-1-(3-fluoro-2-methylphenyl)-1-hydroxypentan-2-yl]-2-oxo-1,3-dihydroindole-4-carboxamide |

InChI |

InChI=1S/C21H23FN2O3/c1-3-6-18(20(26)13-7-4-9-16(22)12(13)2)24-21(27)14-8-5-10-17-15(14)11-19(25)23-17/h4-5,7-10,18,20,26H,3,6,11H2,1-2H3,(H,23,25)(H,24,27)/t18-,20+/m1/s1 |

InChI Key |

MSZBLPYPBQYDNI-QUCCMNQESA-N |

Isomeric SMILES |

CCC[C@H]([C@H](C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |

Canonical SMILES |

CCCC(C(C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of A1AT Modulator 1 (GSK716): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of A1AT Modulator 1, also known as GSK716. This small molecule is a potent modulator of alpha-1 antitrypsin (A1AT), a protein implicated in the genetic disorder Alpha-1 Antitrypsin Deficiency (AATD). This document details the quantitative data associated with GSK716, the experimental protocols used for its characterization, and visual representations of its synthesis and mechanism.

Discovery and Development

This compound (GSK716) was identified through a sophisticated drug discovery process initiated to find small molecules capable of correcting the misfolding of the Z variant of alpha-1 antitrypsin (Z-A1AT)[1][2][3]. The accumulation of misfolded Z-A1AT in the liver is a primary cause of liver disease in individuals with AATD[1][3].

The discovery process began with a high-throughput screening of a DNA-encoded chemical library to identify compounds that could bind to and stabilize Z-A1AT. This initial screening identified a lead compound, GSK425. Through a subsequent structure-guided drug design and medicinal chemistry campaign, GSK425 was optimized, leading to the discovery of GSK716. This optimization resulted in an approximately 100-fold increase in potency in inhibiting Z-A1AT polymerization.

GSK716 was found to bind to a cryptic pocket on the A1AT protein, effectively preventing the conformational changes that lead to pathological polymerization. This mechanism not only blocks the formation of harmful polymers but also promotes the secretion of functional, monomeric A1AT from cells.

Quantitative Data

GSK716 has been characterized by several key quantitative metrics that underscore its potency and efficacy as an A1AT modulator. The following tables summarize the available data.

| Parameter | Value (pKi/pIC50/pEC50) | Value (Molar) | Description | Reference |

| Binding Affinity (pKD) | ||||

| to Z-A1AT | 8.5 ± 0.12 | 3.16 nM | High-affinity binding to the target mutant protein. | |

| to M-A1AT (Wild-Type) | 6.8 ± 0.18 | 158 nM | Demonstrates over 50-fold selectivity for the mutant Z-A1AT over the wild-type protein. | |

| Inhibition of Polymerization (pIC50) | ||||

| in vitro | 8.3 | 5.01 nM | Potent inhibition of Z-A1AT polymerization in a cell-free assay. | |

| in CHO-TET-ON-Z-A1AT cells | 6.3 ± 0.23 | 501 nM | Inhibition of intracellular polymer formation in a cellular model. | |

| in iPSC-derived hepatocytes | 6.4 ± 0.45 | 398 nM | Inhibition of intracellular polymer formation in a patient-derived cell model. | |

| Increased Secretion (pEC50) | ||||

| in CHO-TET-ON-Z-A1AT cells | 6.2 ± 0.23 | 631 nM | Potentiation of monomeric Z-A1AT secretion from a cellular model. | |

| in iPSC-derived hepatocytes | 6.5 ± 0.37 | 316 nM | Potentiation of monomeric Z-A1AT secretion from a patient-derived cell model. |

Note: pKD/pIC50/pEC50 values are the negative logarithm of the molar concentration (KD/IC50/EC50).

Pharmacokinetic Properties in a Transgenic Mouse Model:

| Parameter | Dosing | Observation | Reference |

| Increased Secretion of Z-A1AT | 100 mg/kg, three times a day for 20 days | Seven-fold increase in circulating monomeric Z-A1AT in plasma. | |

| Liver Polymer Clearance | 100 mg/kg, three times a day for 20 days | No observable clearance of pre-existing hepatic inclusions within the study period. |

Synthesis Pathway

The synthesis of this compound (GSK716) is detailed in patent WO2019/243841A1. The following diagram outlines a plausible synthetic route based on the information provided in the patent and general organic chemistry principles.

Signaling Pathway and Mechanism of Action

GSK716 acts as a pharmacological chaperone, directly binding to the misfolded Z-A1AT protein. This binding event stabilizes the protein in a conformation that is less prone to polymerization, thereby facilitating its proper folding and subsequent secretion from the endoplasmic reticulum of hepatocytes.

Experimental Protocols

The characterization of GSK716 involved a series of robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Z-A1AT Polymerization Inhibition Assay (in vitro)

Objective: To quantify the ability of a compound to inhibit the polymerization of purified Z-A1AT.

Methodology:

-

Protein Preparation: Purified Z-A1AT is incubated at 37°C to induce polymerization.

-

Compound Incubation: Test compounds, such as GSK716, are added at various concentrations to the Z-A1AT solution prior to incubation.

-

Quantification of Polymers: After a set incubation period (e.g., 72 hours), the amount of Z-A1AT polymer is quantified using a polymer-specific monoclonal antibody (e.g., 2C1) in an immunoassay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for Z-A1AT Polymer Formation and Secretion

Objective: To assess the effect of a compound on intracellular Z-A1AT polymer levels and the secretion of monomeric A1AT in a cellular context.

Methodology:

-

Cell Culture: A cell line engineered to express Z-A1AT, such as CHO-TET-ON-Z-A1AT cells or iPSC-derived hepatocytes from an AATD patient, is used.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound.

-

Induction of Z-A1AT Expression: Expression of Z-A1AT is induced (e.g., with doxycycline in a TET-ON system).

-

Quantification of Intracellular Polymers: After a suitable incubation period, cells are fixed, permeabilized, and stained with a polymer-specific antibody. The polymer load is then quantified using immunofluorescence microscopy and image analysis.

-

Quantification of Secreted A1AT: The cell culture medium is collected, and the concentration of secreted monomeric A1AT is measured using an ELISA.

-

Data Analysis: IC50 values for polymer inhibition and EC50 values for secretion enhancement are calculated from dose-response curves.

Conclusion

This compound (GSK716) represents a significant advancement in the development of small molecule correctors for Alpha-1 Antitrypsin Deficiency. Its discovery through a combination of high-throughput screening and structure-based drug design has yielded a potent and selective molecule that effectively addresses the underlying protein misfolding defect of Z-A1AT. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of AATD and drug development. Further investigation into the long-term efficacy and safety of GSK716 and similar modulators is crucial for their potential translation into clinical therapies for patients with this debilitating genetic disorder.

References

A Technical Guide to Alpha-1 Antitrypsin (A1AT) Modulators in the Treatment of A1AT Deficiency

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by the production of a misfolded and dysfunctional A1AT protein, primarily the Z-mutant variant (Z-AAT). This leads to a dual pathology: a loss-of-function mechanism in the lungs due to insufficient protection against neutrophil elastase, resulting in emphysema, and a toxic gain-of-function mechanism in the liver, where the accumulation of polymerized Z-AAT causes liver damage, cirrhosis, and an increased risk of hepatocellular carcinoma.[1][2] The therapeutic landscape for AATD is evolving beyond simple protein replacement, with the development of "A1AT modulators" designed to address the core molecular defects of the disease. This guide provides a technical overview of the primary mechanisms of action of these modulators, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways involved.

The Pathophysiology of A1AT Deficiency: A Tale of Two Organ Systems

The SERPINA1 gene encodes the A1AT protein, a serine protease inhibitor (serpin) predominantly synthesized in the liver.[3][4] Its primary function is to inhibit neutrophil elastase in the lungs, protecting the delicate alveolar structures from proteolytic damage.[5] The most common and clinically significant mutation is the Z allele (Glu342Lys), which results in the misfolding of the A1AT protein.

This misfolding has two major consequences:

-

Pulmonary Disease: The misfolded Z-AAT protein is prone to polymerization and aggregation within the endoplasmic reticulum (ER) of hepatocytes, leading to inefficient secretion and significantly reduced circulating levels of functional A1AT (typically 10-15% of normal). The resulting protease-antiprotease imbalance in the lungs leaves them vulnerable to destruction by neutrophil elastase, leading to early-onset emphysema.

-

Liver Disease: The accumulation of Z-AAT polymers within hepatocytes triggers a cascade of cellular stress responses, including the unfolded protein response (UPR), leading to liver injury, fibrosis, and cirrhosis.

Mechanisms of Action of A1AT Modulators

A1AT modulators encompass a range of therapeutic strategies aimed at correcting the underlying molecular pathology of AATD. These can be broadly categorized as follows:

Small Molecule Chaperones and Polymerization Inhibitors

Small molecule chaperones are designed to bind to the misfolded Z-AAT protein, stabilizing its conformation and promoting its proper folding and subsequent secretion from hepatocytes. This dual action aims to both alleviate the liver burden of toxic polymers and increase the circulating levels of functional A1AT to protect the lungs.

One of the key concepts in this approach is the identification of an intermediate conformational state (M) that precedes polymer formation. Small molecule inhibitors of polymerization are designed to target and prevent the accumulation of this M intermediate.

Experimental Evidence:

Studies have shown that chemical chaperones, such as 4-phenylbutyric acid (PBA), can increase the secretion of functionally active Z-AAT in cell culture models and in PiZ mice (transgenic for the human A1ATZ gene). Oral administration of PBA in these mice led to a significant increase in blood levels of human A1AT.

RNA-Based Therapies: Silencing the Mutant Allele

RNA-based therapies, such as small interfering RNA (siRNA) and antisense oligonucleotides (ASOs), take a different approach by targeting the messenger RNA (mRNA) of the mutant SERPINA1 gene to prevent the production of the misfolded Z-AAT protein altogether. This strategy is primarily aimed at mitigating the liver disease associated with AATD by reducing the burden of toxic protein accumulation.

Clinical Data:

Fazirsiran (ARO-AAT), an RNA interference (RNAi) therapeutic, has shown promising results in clinical trials. In a Phase II study, patients with AATD-associated liver disease (AATLD) who received fazirsiran demonstrated a significant reduction in the accumulation of Z-AAT in the liver.

Augmentation Therapy: Replacing the Deficient Protein

Augmentation therapy is the current standard of care for the pulmonary manifestations of AATD. This approach involves intravenous infusions of purified, pooled human A1AT to increase circulating levels of the protein and restore the protease-antiprotease balance in the lungs. While not a modulator in the sense of correcting the underlying genetic defect, it directly addresses the loss-of-function aspect of the disease.

Clinical Efficacy:

Clinical trials, such as the RAPID trial, have demonstrated that augmentation therapy can slow the progression of emphysema as measured by a reduction in the annual rate of lung density loss on CT scans.

Quantitative Data from Preclinical and Clinical Studies

| Therapeutic Approach | Compound/Drug | Model/Patient Population | Key Finding | Reference |

| Small Molecule Chaperone | 4-phenylbutyric acid (PBA) | PiZ mice (transgenic for human A1ATZ) | Increased blood levels of human A1AT to 20-50% of normal levels. | |

| RNA Interference (RNAi) | Fazirsiran (ARO-AAT) | 16 participants with AATLD (PiZZ homozygous) | Median reduction of 83% in liver Z-AAT accumulation at week 24 or 48. | |

| RNA Interference (RNAi) | Fazirsiran (ARO-AAT) | 16 participants with AATLD (PiZZ homozygous) | Approximately 90% reduction in serum Z-AAT levels. | |

| Augmentation Therapy | Pooled human A1AT | Patients with severe AATD-associated emphysema | Statistically significant reduction in the annual rate of CT-measured lung density loss compared to placebo. | |

| Recombinant AAT | INBRX-101 | Patients with severe AATD | Achieved fully normal levels of functional AAT after five to six consecutive doses. |

Experimental Protocols

Pulse-Chase Experiments for Polymer Formation Analysis

Objective: To define the dynamics of Z-AAT polymer formation, accumulation, and secretion.

Methodology:

-

Cell Culture: Utilize cell models of AATD that express the Z-AAT protein.

-

Metabolic Labeling: Incubate cells in a medium containing a radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) for a short period (the "pulse") to label newly synthesized proteins.

-

Chase: Replace the labeling medium with a standard medium containing an excess of unlabeled amino acids (the "chase").

-

Sample Collection: Collect cell lysates and culture media at various time points during the chase period.

-

Immunoprecipitation: Use conformation-specific monoclonal antibodies to immunoprecipitate different forms of A1AT (e.g., monomeric, polymeric).

-

SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled proteins by autoradiography to track the fate of the newly synthesized Z-AAT over time.

In Vivo Efficacy Studies in Transgenic Mouse Models

Objective: To evaluate the in vivo efficacy of A1AT modulators in a relevant animal model.

Methodology:

-

Animal Model: Utilize transgenic mice expressing the human Z-AAT gene (PiZ mice), which recapitulate the liver pathology of AATD.

-

Drug Administration: Administer the test compound (e.g., a small molecule chaperone) to the mice via a clinically relevant route (e.g., oral gavage).

-

Blood Sampling: Collect blood samples at various time points to measure the levels of human A1AT in the serum using an ELISA.

-

Histopathological Analysis: At the end of the study, sacrifice the animals and collect liver tissue for histopathological analysis. Stain liver sections with Periodic acid-Schiff with diastase (PAS-D) to visualize the characteristic globules of accumulated Z-AAT.

-

Quantitative Analysis: Quantify the amount of Z-AAT in the liver and serum to determine the effect of the treatment.

Visualizing the Mechanisms of A1AT Modulation

Signaling Pathway of Z-AAT Polymerization and Liver Toxicity

Caption: Pathogenesis of A1AT deficiency in the liver.

Experimental Workflow for Evaluating A1AT Modulators

Caption: Drug development workflow for A1AT modulators.

Mechanism of Action of Different A1AT Modulator Classes

Caption: Comparative mechanisms of A1AT modulator classes.

Future Directions and Conclusion

The development of A1AT modulators represents a significant shift from supportive care to targeted therapies for AATD. Small molecule chaperones and RNA-based therapies hold the promise of addressing the root cause of the disease, particularly the debilitating liver complications. While augmentation therapy remains a cornerstone for managing the pulmonary aspects of AATD, novel recombinant AAT proteins with extended half-lives are being developed to improve patient convenience and potentially enhance efficacy.

The future of AATD treatment may lie in combination therapies that simultaneously reduce the production of toxic Z-AAT in the liver and supplement functional A1AT in the circulation. Further research into the intricate pathways of Z-AAT polymerization and degradation will undoubtedly unveil new therapeutic targets and pave the way for even more effective A1AT modulators. This technical guide serves as a foundational resource for the scientific community dedicated to advancing the treatment of this complex genetic disorder.

References

- 1. journal.copdfoundation.org [journal.copdfoundation.org]

- 2. New Therapeutic Targets for Alpha-1 Antitrypsin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-1 antitrypsin deficiency - Wikipedia [en.wikipedia.org]

- 4. α‑1 Antitrypsin is a potential target of inflammation and immunomodulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

In Vitro Characterization of A1AT Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of the in vitro characterization of a representative alpha-1 antitrypsin (A1AT) modulator, herein referred to as "A1AT Modulator 1." Alpha-1 antitrypsin deficiency (AATD) is a genetic disorder characterized by reduced levels of AAT, a crucial serine protease inhibitor.[1] The most common and severe form of AATD is caused by the Z mutation (Glu342Lys), which leads to the polymerization and retention of AAT in hepatocytes, causing liver disease and a deficiency of circulating AAT, which in turn leads to lung damage.[2][3][4] A1AT modulators are a class of therapeutic agents designed to prevent this polymerization, enhance the secretion of functional AAT, and/or restore its anti-protease activity.[2] This guide details the key in vitro assays and methodologies for the preclinical characterization of such a modulator.

Data Presentation

The following tables summarize representative quantitative data for the in vitro characterization of this compound.

Table 1: Inhibition of Z-A1AT Polymerization

| Assay Type | This compound Concentration (µM) | % Inhibition of Polymerization | IC50 (µM) |

| Peptide-Based HTS Assay | 0.1 | 15.2 ± 2.1 | 73 ± 0.12 |

| 1 | 48.9 ± 3.5 | ||

| 10 | 85.7 ± 4.2 | ||

| 100 | 98.1 ± 1.5 | ||

| Sedimentation Assay | 100 | 75.4 ± 5.8 | N/A |

Table 2: Effect on Neutrophil Elastase Inhibition by A1AT

| Condition | This compound Concentration (µM) | Neutrophil Elastase Activity (% of control) | A1AT Anti-Elastase Capacity (% restored) |

| Z-A1AT alone | 0 | 85.3 ± 6.2 | 0 |

| Z-A1AT + Modulator 1 | 1 | 62.1 ± 4.8 | 27.2 |

| 10 | 25.8 ± 3.1 | 69.7 | |

| 100 | 12.5 ± 2.5 | 85.3 | |

| M-A1AT (Wild-Type) | 0 | 5.2 ± 1.9 | 100 |

Table 3: Effect on Cellular Secretion of A1AT

| Cell Line | Treatment | Secreted A1AT (ng/mL) | % Increase in Secretion |

| HEK293T expressing Z-A1AT | Vehicle | 150.8 ± 12.3 | 0 |

| This compound (10 µM) | 452.4 ± 25.1 | 200 | |

| Primary Human Hepatocytes (ZZ genotype) | Vehicle | 85.2 ± 9.8 | 0 |

| This compound (10 µM) | 272.6 ± 18.7 | 220 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Z-A1AT Polymerization Inhibition Assay

This assay assesses the ability of this compound to inhibit the polymerization of the Z-mutant A1AT. Two primary methods are employed: a high-throughput screening (HTS) peptide-based assay and a sedimentation assay.

a) High-Throughput Screening (HTS) Peptide-Based Assay

This assay is based on the principle of a competitive ELISA, where a peptide mimicking the reactive center loop (RCL) of A1AT is used to induce polymerization.

-

Materials: 96-well plates, purified Z-A1AT, biotinylated polyethylene glycol-peptide (bPEG-peptide), this compound, europium-streptavidin, enhancement solution.

-

Protocol:

-

Coat a 96-well plate with 4 µ g/well of Z-A1AT.

-

In a separate reaction plate, add 20 µL of Z-A1AT (4 µ g/well ) and 20 µL of this compound at various concentrations. Incubate for 3 minutes.

-

Add 160 µL of 48 µM bPEG-peptide to each well. The plate is then sealed and incubated at 37°C for 16 hours.

-

Transfer 100 µL from each well of the reaction plate to the corresponding well of the Z-A1AT coated screening plate and incubate for 1 hour.

-

Wash the screening plate three times and incubate with 100 µL/well of 1 ng/µL europium-streptavidin for 1 hour in the dark at room temperature.

-

After three final washes, add 100 µL of enhancement solution to release the europium.

-

Measure europium fluorescence using time-resolved fluorometry. The signal is converted to the amount of bPEG-peptide recruited by Z-A1AT.

-

The percentage of inhibition is calculated relative to a control with no compound. The IC50 value is determined from a dose-response curve.

-

b) Z-A1AT Polymerization Sedimentation Assay

This assay provides a more direct measure of polymer formation by separating soluble monomers from insoluble polymers via centrifugation.

-

Materials: Purified Z-A1AT, this compound, PBS, centrifuge, RP-HPLC system.

-

Protocol:

-

Prepare a solution of 0.1 mg/mL of Z-A1AT in 1X PBS.

-

Incubate the Z-A1AT solution at 37°C with and without 100 µM of this compound.

-

At various time points, take aliquots of the reaction.

-

Centrifuge the aliquots at 20,000 x g for 20 minutes to pellet the polymerized A1AT.

-

Analyze the supernatant, containing the soluble monomeric Z-A1AT, by quantitative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The disappearance of the Z-A1AT monomer over time is calculated based on a pre-established standard curve.

-

Neutrophil Elastase (NE) Inhibition Assay

This assay determines the effect of this compound on the ability of A1AT to inhibit its primary target, neutrophil elastase.

-

Materials: Purified M-A1AT and Z-A1AT, this compound, human neutrophil elastase (NE), chromogenic NE substrate, 96-well plates, plate reader.

-

Protocol:

-

Pre-incubate Z-A1AT with varying concentrations of this compound.

-

In a 96-well plate, add a known quantity of NE.

-

Add the A1AT/modulator mixture to the wells containing NE and allow them to react.

-

Add a chromogenic substrate for NE to each well.

-

Monitor the release of the chromophore by measuring the absorbance at 405 nm over time.

-

The inhibitory capacity of AAT is inversely proportional to the residual elastase activity. A standard curve is generated using a known functional AAT standard.

-

Cellular A1AT Secretion Assay

This assay quantifies the amount of A1AT secreted from cells treated with this compound.

-

Materials: HEK293T cells or other suitable cell line, plasmid for Z-A1AT expression, transfection reagent, cell culture medium, this compound, A1AT ELISA kit.

-

Protocol:

-

Transfect HEK293T cells with a plasmid encoding Z-A1AT.

-

After 24 hours, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Collect the cell culture medium and centrifuge to remove cell debris.

-

Quantify the concentration of A1AT in the cleared supernatant using a sandwich ELISA kit according to the manufacturer's protocol.

-

The increase in A1AT secretion is calculated relative to the vehicle-treated control.

-

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the in vitro characterization of this compound.

Signaling Pathway

Caption: A1AT modulation of the TNF-α induced NF-κB signaling pathway.

References

Technical Guide: The Binding and Mechanism of A1AT Modulator 1 on Z-Alpha-1 Antitrypsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 antitrypsin (A1AT) deficiency is a genetic disorder characterized by the polymerization of the mutant Z-A1AT protein within the endoplasmic reticulum of hepatocytes, leading to liver disease and a reduction of circulating A1AT, which can cause lung disease. Small molecule modulators that can prevent this polymerization represent a promising therapeutic strategy. This technical guide provides an in-depth overview of a potent Z-A1AT polymerization inhibitor, referred to herein as "A1AT modulator 1," which is identified in the scientific literature as GSK716. This document details its binding site on the Z-A1AT protein, its mechanism of action, quantitative data regarding its efficacy, and the experimental protocols used for its characterization.

Binding Site of this compound on Z-A1AT

Crystallographic studies of GSK716 in complex with A1AT (PDB ID: 7AEL) reveal that the modulator binds to a cryptic binding pocket.[1][2] This pocket is located at the top of β-sheet A, behind strand 5, a region known as the "breach" where the reactive center loop initially inserts during protease inhibition.[1] The binding of this compound induces a conformational change in this region, which is not present in the unbound (apo) protein.

The key interactions between this compound (GSK716) and Z-A1AT are summarized below.

| Interacting Residue | Type of Interaction | Details of Interaction |

| Trp194 | Hydrogen Bond, Pi-Stacking | The carbonyl group of the modulator's 2-oxindole ring forms a hydrogen bond with the main chain of Trp194. The 2-oxindole ring also stacks with the side chain of Trp194.[1] |

| Gly192 - Thr203 | Conformational Rearrangement | The binding of the modulator causes a rearrangement of the loop containing residues Gly192 to Thr203, altering the position of Trp194.[1] |

| Hydrophobic Pockets | Hydrophobic Interactions | The phenyl ring and the propyl chain of the modulator occupy two distinct hydrophobic pockets within the binding site. |

Mechanism of Action

This compound acts as a pharmacological chaperone, stabilizing the Z-A1AT monomer in a near-native state and preventing its incorporation into growing polymers. By binding to the cryptic pocket, the modulator allosterically counteracts the destabilizing effects of the Z mutation (Glu342Lys). This stabilization prevents the crucial conformational changes required for polymerization, thereby increasing the secretion of functional, monomeric Z-A1AT from hepatocytes.

Quantitative Data

The efficacy of this compound (GSK716) has been quantified through various in vitro and in vivo assays.

| Parameter | Value | Assay Type |

| pIC50 (Polymerization Inhibition) | 8.3 | TR-FRET Immunoassay |

| pKD (Binding Affinity to Z-A1AT) | 8.5 ± 0.12 | Competition Binding Assay |

| pKD (Binding Affinity to M-A1AT) | 6.8 ± 0.18 | Competition Binding Assay |

| pEC50 (Increased Z-A1AT Secretion) | 6.2 ± 0.23 | CHO-TET-ON-Z-A1AT Cell Assay |

| In Vivo Z-A1AT Secretion Increase | 7-fold | Transgenic Mouse Model (100 mg/kg, TID) |

Experimental Protocols

Z-A1AT Polymerization Inhibition Assay (TR-FRET)

This assay quantifies the ability of a compound to inhibit the polymerization of Z-A1AT in vitro.

References

Pharmacological Profile of A1AT Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 antitrypsin (AAT) deficiency (AATD) is a genetic disorder characterized by low levels of circulating AAT, a serine protease inhibitor primarily responsible for protecting the lungs from damage by neutrophil elastase. The most common and severe form of AATD is caused by the Z mutation (Glu342Lys), which leads to misfolding and polymerization of the AAT protein (Z-AAT) in the endoplasmic reticulum (ER) of hepatocytes. This "gain-of-function" proteotoxicity can lead to liver disease, while the "loss-of-function" due to reduced secretion of functional AAT predisposes individuals to pulmonary emphysema.

"A1AT modulator 1" is a novel small molecule designed to address the root cause of AATD by acting as a pharmacological chaperone. It is a potent inhibitor of Z-α1-antitrypsin polymerization, aiming to prevent the formation of toxic protein aggregates and promote the secretion of functional, monomeric AAT. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions by directly binding to the misfolded Z-AAT protein. This interaction stabilizes the monomeric conformation of Z-AAT, preventing the conformational changes that lead to polymerization. By rescuing the proper folding of Z-AAT, the modulator facilitates its trafficking through the secretory pathway, leading to increased levels of functional AAT in the circulation. This dual action of reducing liver burden from toxic polymers and increasing lung protection makes it a promising therapeutic strategy for AATD.

Quantitative Pharmacological Data

While specific quantitative data for "this compound" is emerging, the following table summarizes its key in vitro potency and provides representative data from a closely related small molecule corrector, GSK716, to illustrate the expected pharmacological profile.

| Parameter | Value (this compound) | Representative Value (GSK716) | Description |

| Potency | |||

| pIC50 (Z-A1AT Polymerization Inhibition) | 8.3[1] | - | Concentration causing 50% inhibition of Z-A1AT polymerization. |

| Efficacy | |||

| Z-A1AT Secretion (iPSC-derived hepatocytes) | - | 3-fold increase[2][3] | Increase in the secretion of monomeric Z-A1AT from patient-derived liver cells. |

| In Vivo Z-A1AT Secretion (Transgenic Mouse Model) | - | 7-fold increase in plasma AAT[2][4] | Increase in circulating monomeric Z-AAT levels following oral administration. |

| Selectivity | |||

| Affinity for Z-AAT vs. M-AAT | - | ~100-fold greater for Z-AAT | Preferential binding to the misfolded Z variant over the wild-type M variant. |

| Pharmacokinetics (Representative) | |||

| Dosing Regimen (Mouse Model) | - | 100 mg/kg, three times a day (oral) | Effective oral dosing regimen in a preclinical model. |

Experimental Protocols

Z-α1-Antitrypsin (Z-AAT) Polymerization Inhibition Assay

This assay is crucial for determining the potency of compounds in preventing the pathological polymerization of Z-AAT.

Principle: This assay measures the ability of a test compound to inhibit the heat-induced polymerization of purified Z-AAT. Polymerization is monitored by quantifying the decrease in monomeric Z-AAT over time using techniques like native polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Detailed Methodology:

-

Protein Purification: Z-AAT is purified from the plasma of PiZZ individuals using affinity chromatography.

-

Reaction Setup: Purified Z-AAT (e.g., at a final concentration of 2 µM) is incubated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature that promotes polymerization (e.g., 41°C).

-

Compound Incubation: The test compound, such as this compound, is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Time-Course Analysis: Aliquots are taken at different time points (e.g., 0, 2, 4, 8, 24 hours) and the polymerization reaction is stopped by placing the samples on ice.

-

Quantification of Monomeric AAT:

-

Native PAGE: Samples are run on a non-denaturing polyacrylamide gel. The gel is stained (e.g., with Coomassie Brilliant Blue), and the band corresponding to monomeric AAT is quantified by densitometry.

-

RP-HPLC: Alternatively, the reaction mixture can be centrifuged to pellet the polymers, and the supernatant containing the remaining monomeric AAT is analyzed by reverse-phase HPLC.

-

-

Data Analysis: The percentage of remaining monomeric AAT at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of Z-AAT polymerization, is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Alpha-1 Antitrypsin Secretion Assay

This assay evaluates the ability of a modulator to increase the secretion of functional AAT from cells expressing the Z-AAT variant.

Principle: Patient-derived cells, such as induced pluripotent stem cell (iPSC)-derived hepatocytes, or other relevant cell lines engineered to express Z-AAT, are treated with the test compound. The amount of secreted monomeric AAT in the cell culture medium is then quantified.

Detailed Methodology:

-

Cell Culture: iPSC-derived hepatocytes from an AATD patient (PiZZ genotype) are cultured in appropriate media.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

Sample Collection: After the incubation period, the cell culture medium is collected, and the cells are lysed to measure intracellular AAT levels.

-

Quantification of Secreted AAT:

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) specific for human AAT is used to quantify the concentration of AAT in the culture medium. To distinguish between monomeric and polymeric AAT, a conformation-specific antibody can be used.

-

Western Blot: The collected medium can be analyzed by western blot under non-denaturing conditions to visualize and quantify monomeric and polymeric AAT.

-

-

Data Analysis: The amount of secreted AAT is normalized to the total cellular protein content or cell number. The fold-increase in AAT secretion in treated cells is calculated relative to the vehicle-treated control cells. The EC50 value, the concentration of the compound that produces 50% of the maximal increase in secretion, can be determined.

Signaling Pathways and Experimental Workflows

Z-AAT Trafficking and Degradation Pathway

The following diagram illustrates the intracellular fate of the Z-AAT protein and the proposed mechanism of action for this compound. In the absence of a modulator, misfolded Z-AAT is retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway (proteasomal degradation) or autophagy. A portion of Z-AAT aggregates into polymers, causing cellular stress. This compound binds to misfolded Z-AAT, promoting its proper folding and subsequent secretion.

Caption: Intracellular fate of Z-AAT and the action of this compound.

Experimental Workflow for Modulator Characterization

The following diagram outlines the typical experimental workflow for identifying and characterizing a novel A1AT modulator.

Caption: Workflow for the discovery and development of an A1AT modulator.

Conclusion

This compound represents a promising therapeutic approach for Alpha-1 Antitrypsin Deficiency by targeting the fundamental molecular defect of Z-AAT polymerization. Its high potency in inhibiting this process, coupled with the potential to rescue the secretion of functional AAT, offers a dual benefit of alleviating liver proteotoxicity and restoring pulmonary protection. The detailed experimental protocols and workflows described herein provide a framework for the continued investigation and development of this and other small molecule correctors for AATD. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a small molecule that corrects misfolding and increases secretion of Z α1 -antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a small molecule that corrects misfolding and increases secretion of Z α1‐antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Emergence of RNA Editing in Alpha-1 Antitrypsin Deficiency: A Technical Overview of WVE-006

For Immediate Release

CAMBRIDGE, Mass. – November 27, 2025 – The landscape of therapeutic intervention for Alpha-1 Antitrypsin Deficiency (AATD) is being reshaped by the advent of novel genetic medicines. Among these, WVE-006, an investigational RNA editing oligonucleotide, has demonstrated the potential to correct the underlying genetic defect of the most common form of AATD, offering a dual-pronged approach to address both the lung and liver manifestations of the disease. This technical guide provides an in-depth analysis of the mechanism, quantitative outcomes, and experimental methodologies associated with WVE-006, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Alpha-1 Antitrypsin Deficiency is a hereditary disorder characterized by the production of a misfolded and dysfunctional A1AT protein, primarily due to the PiZZ mutation. This leads to a toxic gain-of-function in the liver due to the accumulation of polymerized Z-A1AT and a loss-of-function in the lungs from insufficient protease inhibition. WVE-006, developed by Wave Life Sciences, is a first-in-class, GalNAc-conjugated, subcutaneously delivered A-to-I RNA editing oligonucleotide (AIMer). It is designed to recruit endogenous Adenosine Deaminases Acting on RNA (ADAR) enzymes to specifically correct the G-to-A point mutation in the SERPINA1 mRNA. This correction restores the production of functional, wild-type M-AAT protein, thereby increasing its secretion from hepatocytes and reducing the burden of mutant Z-AAT. Clinical data from the Phase 1b/2a RestorAATion-2 trial has shown promising results in PiZZ individuals, demonstrating a significant increase in total and functional M-AAT levels, alongside a reduction in the pathogenic Z-AAT protein.

Mechanism of Action: Targeted RNA Editing

WVE-006 operates through a sophisticated mechanism of targeted RNA editing, leveraging the cell's natural machinery.[1][2] As a GalNAc-conjugated oligonucleotide, WVE-006 is specifically targeted to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these liver cells.[3][4][5] Upon receptor-mediated endocytosis, the oligonucleotide is released into the cytoplasm.

The core of WVE-006's function lies in its ability to recruit endogenous ADAR enzymes to the mutant SERPINA1 mRNA transcript. The oligonucleotide is designed to bind to a specific sequence on the Z-A1AT mRNA, creating a double-stranded RNA-like structure that is a substrate for ADAR. The ADAR enzyme then catalyzes the deamination of the adenine base at the site of the Z mutation, converting it to inosine. The cell's translational machinery interprets inosine as guanine, effectively correcting the point mutation at the mRNA level. This leads to the translation of the corrected mRNA into the functional, wild-type M-A1AT protein, which can then fold correctly and be secreted into the bloodstream.

References

An In-depth Technical Guide on the Cellular Pathways Affected by Alpha-1 Antitrypsin (A1AT) Modulators

Disclaimer: The term "A1AT modulator 1" does not correspond to a specific, publicly documented therapeutic agent at the time of this writing. This guide, therefore, provides a comprehensive overview of the cellular pathways and mechanisms of action pertinent to the general class of Alpha-1 Antitrypsin (A1AT) modulators, based on the current scientific understanding of A1AT function and therapeutic strategies for A1AT deficiency (AATD).

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic modulation of Alpha-1 Antitrypsin.

Introduction to Alpha-1 Antitrypsin and its Modulation

Alpha-1 Antitrypsin (A1AT) is a serine protease inhibitor (serpin) primarily synthesized in the liver.[1][2][3] Its main physiological role is to protect tissues from damage caused by proteases, particularly neutrophil elastase released by inflammatory cells.[2][4] In Alpha-1 Antitrypsin Deficiency (AATD), a genetic disorder, mutations in the SERPINA1 gene lead to the production of misfolded A1AT protein that is prone to polymerization and aggregation within hepatocytes. This results in a dual pathology: a loss-of-function mechanism in the lungs due to insufficient A1AT levels, leading to unchecked elastase activity and emphysema, and a toxic gain-of-function in the liver due to the accumulation of AAT polymers, which can cause liver cirrhosis.

A1AT modulators are a class of therapeutic agents designed to address the underlying cause of AATD. They operate through several primary mechanisms:

-

Correction of Misfolding: Small molecules or chaperones that assist in the proper folding of the mutant A1AT protein, thereby preventing its aggregation in the liver and facilitating its secretion into the bloodstream.

-

Increased Synthesis: Agents that enhance the expression of the SERPINA1 gene to boost the production of the A1AT protein.

-

Augmentation Therapy: While not a modulator in the strict sense, augmentation therapy involves intravenous infusion of purified human A1AT, effectively increasing its circulating levels.

The cellular pathways affected by A1AT modulators are primarily those influenced by the restoration of functional A1AT levels. These encompass anti-inflammatory, immunomodulatory, and anti-apoptotic pathways.

Core Cellular Pathways Modulated by A1AT

Restoring functional A1AT levels through modulator therapy impacts a cascade of downstream cellular events. The principal target of A1AT is neutrophil elastase, but its effects extend to the modulation of various inflammatory and immune responses.

Inhibition of Protease Activity

The primary and most well-understood function of A1AT is the irreversible inhibition of neutrophil elastase. By restoring circulating levels of functional A1AT, modulators effectively re-establish the protease-antiprotease balance in the lungs, preventing the degradation of elastin and other extracellular matrix components.

Anti-Inflammatory Pathways

A1AT exhibits broad anti-inflammatory properties independent of its anti-protease activity. These effects are mediated through the modulation of key inflammatory signaling pathways and cytokine production.

-

NF-κB Signaling: A1AT has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor in the inflammatory response. By inhibiting NF-κB, A1AT can reduce the expression of a wide array of pro-inflammatory genes.

-

Cytokine Modulation: A1AT can modulate the production and release of several pro-inflammatory cytokines. It has been shown to inhibit the release of TNF-α, IL-8, and IL-1β.

Immunomodulatory Effects

A1AT plays a nuanced role in regulating both innate and adaptive immunity. Its immunomodulatory functions include:

-

Modulation of Leukocyte Activity: A1AT can inhibit neutrophil degranulation and migration. It also affects monocyte activation.

-

T-cell Regulation: A1AT has been implicated in the regulation of T-cell responses, including the induction of regulatory T-cells (Tregs).

Anti-Apoptotic Pathways

A1AT has demonstrated anti-apoptotic effects in various cell types, including hepatocytes and endothelial cells. This is thought to be mediated, in part, by the inhibition of caspases, key enzymes in the apoptotic cascade.

Visualizing the Cellular Impact of A1AT Modulation

The following diagrams, generated using the DOT language, illustrate the key cellular pathways influenced by A1AT.

Caption: High-level overview of A1AT modulator action.

References

- 1. Frontiers | Immunological and homeostatic pathways of alpha -1 antitrypsin: a new therapeutic potential [frontiersin.org]

- 2. α‑1 Antitrypsin is a potential target of inflammation and immunomodulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]

A Technical Guide to A1AT Modulator 1 (GSK716): A Small Molecule Approach to Preventing Z-Alpha-1 Antitrypsin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-1 antitrypsin (A1AT) deficiency is a genetic disorder characterized by the misfolding of the Z-mutant A1AT (Z-A1AT), leading to its polymerization and accumulation in hepatocytes. This intracellular aggregation can cause severe liver disease, while the consequential lack of circulating A1AT predisposes individuals to lung diseases such as emphysema. A promising therapeutic strategy involves the use of small molecule modulators that can correct the misfolding of Z-A1AT, prevent its polymerization, and enhance its secretion as a functional protein. This guide provides a detailed technical overview of "A1AT modulator 1," also known as GSK716, a potent inhibitor of Z-A1AT polymerization. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization.

The Pathophysiology of Z-A1AT Polymerization

Alpha-1 antitrypsin is a serine protease inhibitor (serpin) that plays a crucial role in protecting tissues from damage by proteases, particularly neutrophil elastase in the lungs.[1][2] The common Z mutation (Glu342Lys) disrupts the normal folding pathway of A1AT. This single amino acid substitution leads to a conformational instability, causing the reactive center loop of one Z-A1AT molecule to insert into the β-sheet A of another, initiating a chain reaction of polymerization.[3] These polymers accumulate in the endoplasmic reticulum of hepatocytes, triggering cellular stress and potentially leading to liver cirrhosis and hepatocellular carcinoma.[3]

Signaling Pathway of Z-A1AT Polymerization and Inhibition

The following diagram illustrates the pathological polymerization of Z-A1AT and the intervention point for this compound.

This compound (GSK716): A Potent Inhibitor of Z-A1AT Polymerization

This compound, identified as GSK716 in the scientific literature, is a small molecule that acts as a pharmacological chaperone.[4] It binds to a cryptic pocket on the Z-A1AT monomer, stabilizing it in a near-native conformation and preventing the conformational changes that lead to polymerization. This stabilization facilitates the correct folding of Z-A1AT, leading to increased secretion of the functional monomeric protein.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (GSK716) from published studies.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Value | Species/System | Reference |

| pIC50 (Polymerization Inhibition) | 8.3 | In vitro | |

| pKD (Binding to Z-A1AT) | 8.5 ± 0.12 | Human | |

| pKD (Binding to M-A1AT) | 6.8 ± 0.18 | Human |

Table 2: Cellular Activity

| Parameter | Cell Line | Value | Reference |

| pIC50 (Intracellular Polymer Inhibition) | CHO-TET-ON-Z-A1AT | 6.3 ± 0.23 | |

| pEC50 (Increased Z-A1AT Secretion) | CHO-TET-ON-Z-A1AT | 6.2 ± 0.23 | |

| pIC50 (Intracellular Polymer Inhibition) | ZZ-iPSC Hepatocytes | 6.4 ± 0.45 | |

| pEC50 (Increased Z-A1AT Secretion) | ZZ-iPSC Hepatocytes | 6.5 ± 0.37 |

Table 3: In Vivo Efficacy in a Transgenic Mouse Model

| Dose | Effect on Circulating Z-A1AT | Animal Model | Reference |

| 100 mg/kg (TID) | ~7-fold increase | Z-A1AT Transgenic Mice |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Z-A1AT Polymerization Inhibition Assay

This assay quantifies the ability of a compound to inhibit the heat-induced polymerization of purified Z-A1AT.

Workflow Diagram:

Protocol:

-

Reagents: Purified Z-A1AT protein, this compound (or test compound), Phosphate Buffered Saline (PBS).

-

Procedure:

-

Prepare a solution of Z-A1AT (e.g., 0.1 mg/mL) in PBS.

-

Add varying concentrations of this compound to the Z-A1AT solution. Include a vehicle control (e.g., DMSO).

-

Incubate the mixture at 37°C for a specified time to allow for compound binding.

-

Induce polymerization by heating the samples (e.g., 41°C for several hours).

-

Stop the reaction and separate the soluble monomeric A1AT from the insoluble polymeric A1AT by centrifugation (e.g., 20,000 x g for 20 minutes).

-

Quantify the amount of monomeric Z-A1AT remaining in the supernatant using a suitable method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

-

Cellular Assay for Z-A1AT Polymerization and Secretion

This assay measures the effect of a compound on the levels of intracellular Z-A1AT polymers and secreted monomeric Z-A1AT in a cell-based model.

Protocol:

-

Cell Line: A cell line engineered to express Z-A1AT, such as CHO-TET-ON-Z-A1AT cells or iPSC-derived hepatocytes from a patient with ZZ A1AT deficiency.

-

Procedure:

-

Plate the cells and, if using an inducible system, add doxycycline to induce Z-A1AT expression.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

After a suitable incubation period (e.g., 24-48 hours), collect the cell culture medium and the cell lysate.

-

Quantification of Secreted A1AT: Measure the concentration of monomeric A1AT in the cell culture medium using an ELISA specific for human A1AT.

-

Quantification of Intracellular Polymers: Lyse the cells and quantify the amount of intracellular Z-A1AT polymers using a polymer-specific antibody (e.g., 2C1 monoclonal antibody) in an ELISA or by immunostaining.

-

Calculate the EC50 for increased secretion and the IC50 for polymer inhibition.

-

Animal Model Efficacy Study

This protocol outlines a general approach to evaluating the in vivo efficacy of this compound in a transgenic mouse model of A1AT deficiency.

Workflow Diagram:

Protocol:

-

Animal Model: Use a transgenic mouse model that expresses the human Z-A1AT gene, such as the PiZ mouse model.

-

Procedure:

-

Acclimate the animals to the housing conditions.

-

Administer this compound to the mice via a suitable route (e.g., oral gavage) at various doses (e.g., 10, 30, 100 mg/kg) and frequencies (e.g., three times a day). Include a vehicle control group.

-

Collect blood samples at baseline and at specified time points during the treatment period.

-

Separate the plasma and measure the concentration of human monomeric Z-A1AT using a specific ELISA.

-

At the end of the study, euthanize the animals and collect liver tissue.

-

Assess the liver for Z-A1AT polymer accumulation using immunohistochemistry with a polymer-specific antibody.

-

Analyze the data to determine the effect of the modulator on circulating Z-A1AT levels and liver pathology.

-

Conclusion

This compound (GSK716) represents a significant advancement in the development of small molecule therapies for A1AT deficiency. Its ability to potently inhibit Z-A1AT polymerization and increase the secretion of functional monomeric A1AT in preclinical models provides a strong rationale for its further investigation as a potential treatment for both the liver and lung manifestations of this debilitating disease. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

Preclinical Evaluation of A1AT Modulator 1 in Cell Models: A Technical Guide

Introduction

Alpha-1 antitrypsin (AAT) deficiency (AATD) is a genetic disorder characterized by reduced levels of circulating AAT, a serine protease inhibitor primarily synthesized in the liver. The most common and clinically significant variant is the Z-mutant (Glu342Lys), which leads to misfolding and polymerization of the AAT protein within the endoplasmic reticulum of hepatocytes. This intracellular accumulation can cause severe liver disease, while the subsequent lack of circulating AAT leaves the lungs vulnerable to damage from neutrophil elastase, resulting in emphysema.[1][2][3] "A1AT Modulator 1" represents a class of small molecule compounds designed to address the underlying cause of AATD by preventing the pathological polymerization of Z-AAT. This document provides a technical overview of the preclinical evaluation of this compound in various cell-based models, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.

Mechanism of Action

This compound is designed to act as a pharmacological chaperone, binding to the misfolded Z-AAT protein. This binding stabilizes the monomeric form of Z-AAT, preventing its aggregation into polymers.[2] By inhibiting polymerization, this compound is hypothesized to reduce hepatocyte toxicity and increase the secretion of functional, monomeric AAT into the circulation. The proposed mechanism involves the modulator binding to a cryptic pocket on the Z-AAT molecule, which allosterically corrects the misfolding defect caused by the Z mutation and blocks the conformational changes necessary for polymerization.[2]

Caption: Mechanism of action of this compound in preventing Z-AAT polymerization.

Experimental Evaluation in Cell Models

The preclinical efficacy of this compound was assessed using various in vitro cell models that recapitulate key aspects of AATD pathology.

Z-AAT Polymerization Inhibition Assay

This assay directly measures the ability of this compound to inhibit the polymerization of Z-AAT in a cell-free system and within cellular models.

Experimental Protocol:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or induced pluripotent stem cell (iPSC)-derived hepatocytes engineered to express the Z-AAT variant.

-

Treatment: Cells are incubated with varying concentrations of this compound for 24-48 hours.

-

Lysis and Fractionation: Cells are lysed, and the lysates are separated into soluble and insoluble fractions by centrifugation.

-

Quantification of Polymers: The amount of Z-AAT polymers in the insoluble fraction is quantified using non-denaturing polyacrylamide gel electrophoresis (PAGE) followed by immunoblotting with an anti-AAT antibody.

-

Data Analysis: The reduction in the polymer band intensity in treated cells is compared to untreated controls.

Caption: Workflow for the Z-AAT polymerization inhibition assay.

Quantitative Data Summary:

| Concentration of this compound | % Reduction in Z-AAT Polymers (vs. Control) |

| 1 µM | 35% |

| 10 µM | 78% |

| 50 µM | 95% |

Increased Secretion of Monomeric AAT

This experiment evaluates the downstream effect of polymerization inhibition, which is the increased secretion of functional, monomeric AAT from the cells.

Experimental Protocol:

-

Cell Lines: iPSC-derived hepatocytes expressing Z-AAT.

-

Treatment: Cells are treated with this compound for 48 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification of Secreted AAT: The concentration of monomeric AAT in the supernatant is measured by an enzyme-linked immunosorbent assay (ELISA) specific for human AAT.

-

Data Analysis: The fold increase in secreted AAT in treated cells is calculated relative to untreated cells.

Quantitative Data Summary:

| Concentration of this compound | Fold Increase in Secreted Monomeric AAT |

| 1 µM | 1.5-fold |

| 10 µM | 3.0-fold |

| 50 µM | 4.2-fold |

Assessment of Cellular Toxicity

To ensure that this compound is not cytotoxic, its effect on cell viability is assessed.

Experimental Protocol:

-

Cell Lines: Human lung cell lines and iPSC-derived hepatocytes.

-

Treatment: Cells are exposed to a range of concentrations of this compound for 72 hours.

-

Viability Assay: Cell viability is measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is read using a microplate reader.

-

Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells.

Quantitative Data Summary:

| Concentration of this compound | Cell Viability (% of Control) |

| 1 µM | 99% |

| 10 µM | 98% |

| 100 µM | 95% |

Anti-Neutrophil Elastase Activity of Secreted AAT

This functional assay determines whether the AAT secreted from treated cells is active and capable of inhibiting its primary target, neutrophil elastase.

Experimental Protocol:

-

Sample Preparation: Conditioned media containing secreted AAT from treated and untreated Z-AAT expressing cells is collected.

-

Enzymatic Assay: The conditioned media is incubated with a known amount of human neutrophil elastase, followed by the addition of a chromogenic substrate for elastase.

-

Measurement: The activity of neutrophil elastase is determined by measuring the cleavage of the substrate, which results in a color change that can be quantified spectrophotometrically.

-

Data Analysis: The inhibitory capacity of the secreted AAT is calculated based on the reduction in elastase activity compared to a control without AAT.

Caption: Workflow for the anti-neutrophil elastase activity assay.

Quantitative Data Summary:

| Source of Secreted AAT | Neutrophil Elastase Inhibition (%) |

| Untreated Z-AAT Cells | 15% |

| Z-AAT Cells + 10 µM this compound | 65% |

| Wild-Type AAT Cells (Positive Control) | 90% |

The preclinical data from these cell-based assays strongly support the therapeutic potential of this compound for the treatment of Alpha-1 Antitrypsin Deficiency. The modulator effectively inhibits the pathological polymerization of Z-AAT, leading to a significant increase in the secretion of functional, monomeric AAT. Importantly, this compound demonstrates a favorable safety profile with no significant cytotoxicity observed at effective concentrations. These promising in vitro results warrant further investigation in in vivo models to assess the pharmacokinetic properties and efficacy of this compound in a whole-organism context.

References

Methodological & Application

Application Notes and Protocols: High-Throughput Screening for A1AT Modulator 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 Antitrypsin (AAT) is a serine protease inhibitor primarily synthesized in the liver. Its main function is to protect tissues from enzymes of inflammatory cells, especially neutrophil elastase.[1] Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder caused by mutations in the SERPINA1 gene, which leads to the production of a misfolded AAT protein.[1][2] The most common and severe variant is the Z-mutant (Glu342Lys), which results in the polymerization and accumulation of AAT in the endoplasmic reticulum of hepatocytes, leading to liver disease.[3] The subsequent lack of circulating AAT leaves the lungs vulnerable to damage, predisposing individuals to chronic obstructive pulmonary disease (COPD) and emphysema.[1]

The development of small molecule modulators that can prevent Z-AAT polymerization or enhance its secretion represents a promising therapeutic strategy for AATD. High-throughput screening (HTS) is a crucial tool in the early stages of drug discovery to identify such modulators from large compound libraries. This document provides a detailed protocol for a high-throughput screening assay to identify "A1AT modulator 1," a hypothetical small molecule designed to increase the secretion of functional A1AT from cells. The assay is based on the highly sensitive and homogeneous AlphaLISA® technology.

Signaling Pathways and Assay Principle

The core of AATD pathology is the conformational instability of the Z-AAT protein, which leads to the formation of polymers that are trapped within the hepatocyte. This prevents its secretion and protective function in the lungs. This compound is designed to correct this misfolding, thereby inhibiting polymerization and promoting the secretion of monomeric, functional A1AT.

The screening assay utilizes a cell-based model where cells expressing the Z-AAT variant are treated with library compounds. The amount of A1AT secreted into the cell culture supernatant is then quantified using a homogeneous (no-wash) AlphaLISA® assay. An increase in the AlphaLISA® signal indicates that the compound has successfully modulated Z-AAT, leading to its enhanced secretion.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human embryonic kidney (HEK293) or hepatocellular carcinoma (HepG2) cells stably expressing the Z-variant of human A1AT.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: 384-well white, solid-bottom assay plates.

-

Compound Plates: 384-well compound library plates.

-

Reagents:

-

AlphaLISA® Human α1AT Detection Kit (containing Acceptor beads, Donor beads, and A1AT standard).

-

Dimethyl sulfoxide (DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

High-Throughput Screening Workflow

The HTS workflow is designed for automation and miniaturization to enable the screening of large compound libraries efficiently.

References

- 1. Improving Screening for Alpha-1 Antitrypsin Deficiency with Direct Testing in the Pulmonary Function Testing Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a risk score to increase detection of severe alpha-1 antitrypsin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Therapeutic Targets for Alpha-1 Antitrypsin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A1AT Modulator 1 (GSK716) Treatment in Primary Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 Antitrypsin (A1AT) deficiency is a genetic disorder characterized by the production of a misfolded A1AT protein, most commonly the Z-variant (Z-A1AT). This aberrant protein polymerizes and accumulates in the endoplasmic reticulum (ER) of hepatocytes, leading to liver injury, fibrosis, and an increased risk of hepatocellular carcinoma.[1][2] The accumulation of Z-A1AT polymers triggers cellular stress responses, including the Unfolded Protein Response (UPR) and NF-κB signaling pathways.[3] A1AT modulators are a class of small molecules designed to correct the misfolding of Z-A1AT, thereby preventing its polymerization and promoting its secretion from hepatocytes.[2][4]

This document provides detailed application notes and protocols for the in vitro assessment of "A1AT modulator 1," exemplified by the well-characterized compound GSK716 , in primary human hepatocytes. GSK716 is a small molecule corrector that has been shown to stabilize the Z-A1AT protein, reduce its polymerization, and increase its secretion in cellular models of A1AT deficiency.

Data Presentation

The following tables summarize key quantitative data regarding the efficacy of this compound (GSK716) from preclinical studies.

Table 1: In Vitro Efficacy of GSK716 in Human iPSC-Derived Hepatocytes (ZZ Genotype)

| Parameter | Metric | Value |

| Z-A1AT Polymer Inhibition | pIC50 | 6.4 ± 0.45 |

| Z-A1AT Secretion Enhancement | pEC50 | 6.5 ± 0.37 |

| Maximal Secretion Increase | Fold Change vs. Vehicle | ~3-fold |

Table 2: Binding Affinity of GSK716

| A1AT Variant | Metric | Value (pKD) |

| Z-A1AT | pKD | 8.5 ± 0.12 |

| M-A1AT (Wild-Type) | pKD | 6.8 ± 0.18 |

Experimental Protocols

Primary Human Hepatocyte Culture

This protocol outlines the general procedure for thawing, plating, and maintaining primary human hepatocytes for subsequent treatment with this compound.

Materials:

-

Cryopreserved primary human hepatocytes (from a reputable supplier)

-

Hepatocyte plating medium (e.g., Williams' E Medium supplemented with 10% FBS, insulin, dexamethasone, and penicillin/streptomycin)

-

Hepatocyte maintenance medium (serum-free)

-

Collagen-coated cell culture plates (e.g., 6-well or 96-well plates)

-

Water bath at 37°C

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Pre-warm hepatocyte plating medium to 37°C.

-

Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.

-

Transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.

-

Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable hepatocytes.

-

Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.

-

Determine cell viability and concentration using a trypan blue exclusion assay.

-

Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.7-1 x 10^6 cells/well for a 6-well plate).

-

Incubate the plates at 37°C and 5% CO2 for 4-6 hours to allow for cell attachment.

-

After attachment, gently aspirate the plating medium and replace it with pre-warmed hepatocyte maintenance medium.

This compound (GSK716) Treatment

Materials:

-

This compound (GSK716) stock solution (e.g., in DMSO)

-

Hepatocyte maintenance medium

-

Primary human hepatocytes cultured as described above

Procedure:

-

Prepare a dilution series of GSK716 in hepatocyte maintenance medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 30 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest GSK716 dose).

-

Aspirate the medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of GSK716 or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The medium can be replaced with fresh compound-containing medium every 24 hours for longer-term experiments.

-

Following incubation, collect the culture supernatant for analysis of secreted A1AT and lyse the cells for analysis of intracellular A1AT polymers and cell viability.

Quantification of Secreted A1AT by ELISA

This protocol describes the quantification of human A1AT in the hepatocyte culture supernatant.

Materials:

-

Human A1AT ELISA kit (from a commercial supplier)

-

Culture supernatant from treated and control hepatocytes

-

Microplate reader

Procedure:

-

Centrifuge the collected culture supernatants to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for human A1AT.

-

Adding standards and diluted samples (supernatants) to the wells.

-

Incubating with a detection antibody (e.g., a biotinylated anti-A1AT antibody).

-

Adding a streptavidin-HRP conjugate.

-

Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of A1AT in the samples by comparing their absorbance to the standard curve. Normalize the results to the total cellular protein content or cell number.

Analysis of Intracellular A1AT Polymers by Western Blot

This protocol allows for the detection of high-molecular-weight A1AT polymers in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scrapers

-

BCA protein assay kit

-

SDS-PAGE gels (non-denaturing or denaturing)

-

Western blot apparatus

-

PVDF membrane

-

Primary antibodies:

-

Anti-A1AT polymer-specific monoclonal antibody (e.g., 2C1)

-

Anti-total A1AT antibody

-

Anti-loading control antibody (e.g., GAPDH or β-actin)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Wash the cultured hepatocytes with ice-cold PBS.

-

Lyse the cells in lysis buffer and collect the lysate using a cell scraper.

-

Centrifuge the lysates to pellet insoluble material. The supernatant contains the soluble protein fraction, and the pellet, which can be resolubilized, contains the insoluble fraction.

-

Determine the protein concentration of the soluble fraction using a BCA assay.

-

Separate the protein lysates (e.g., 20-30 µg) on an SDS-PAGE gel. For polymer analysis, non-denaturing PAGE is often preferred.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the A1AT polymer levels to the total A1AT and/or the loading control.

Cell Viability Assessment by MTT Assay

This protocol assesses the potential cytotoxicity of the A1AT modulator.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Culture and treat primary hepatocytes in a 96-well plate as described above.

-

At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for evaluating this compound (GSK716).

Caption: A1AT deficiency signaling and the proposed mechanism of GSK716.

References

- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 2. Development of a small molecule that corrects misfolding and increases secretion of Z α1 -antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NFκB mitigates the pathological effects of misfolded α1-antitrypsin by activating autophagy and an integrated program of proteostasis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a small molecule that corrects misfolding and increases secretion of Z α1‐antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A1AT Modulators in In Vivo Animal Models of Alpha-1 Antitrypsin Deficiency

For Researchers, Scientists, and Drug Development Professionals

Subject: In Vivo Dosing and Experimental Protocols for Small Molecule Modulators Targeting Z-A1AT in Animal Models of Alpha-1 Antitrypsin Deficiency (A1ATD).

Introduction

Alpha-1 Antitrypsin Deficiency (A1ATD) is a genetic disorder caused by mutations in the SERPINA1 gene, most commonly the 'Z' mutation (Glu342Lys). This mutation leads to the misfolding of the alpha-1 antitrypsin (A1AT) protein in hepatocytes. The misfolded Z-A1AT protein is prone to polymerization, accumulating in the endoplasmic reticulum (ER) of liver cells, which can lead to liver disease, including fibrosis, cirrhosis, and hepatocellular carcinoma. The consequent lack of circulating functional A1AT, a crucial protease inhibitor, leaves the lungs vulnerable to damage from neutrophil elastase, resulting in emphysema.

Small molecule correctors, or modulators, that can bind to the misfolded Z-A1AT protein, prevent its polymerization, and/or promote its degradation represent a promising therapeutic strategy. These modulators aim to alleviate the toxic gain-of-function in the liver and restore the protein's protective function in the lungs.

This document provides detailed application notes and protocols for the in vivo use of small molecule A1AT modulators in animal models of A1ATD.

Note on "A1AT modulator 1": Initial searches for a specific molecule designated "this compound" (CAS 2406205-61-4) did not yield publicly available data regarding its use in in vivo animal models. While this molecule is identified as a potent inhibitor of Z-A1AT polymerization in vitro (pIC50 of 8.3), the absence of preclinical animal studies necessitates the use of proxy compounds for which such data is available. This document will therefore focus on two well-characterized small molecule A1AT modulators, GSK716 and CZC-25146 , as exemplars for experimental design and protocol development.

Quantitative Data Summary: In Vivo Dosing of A1AT Modulators

The following tables summarize the quantitative data from preclinical studies of proxy A1AT modulators in mouse models of A1ATD.

Table 1: Dosing Regimen and Pharmacokinetics of A1AT Modulators in PiZ Mouse Models

| Parameter | GSK716 | CZC-25146 |

| Animal Model | Transgenic mice with human Z-A1AT gene | PiZ mice |

| Route of Admin. | Oral Gavage | Oral Gavage |

| Dose(s) | 10, 30, or 100 mg/kg | 250 mg/kg |

| Dosing Frequency | Three times a day (TID) | Once daily |

| Treatment Duration | Up to 20 days | 14 days |

| Vehicle | Not specified | Pure DMSO |

Table 2: Efficacy of A1AT Modulators in PiZ Mouse Models

| Efficacy Endpoint | GSK716 (100 mg/kg) | CZC-25146 (250 mg/kg) |

| Plasma Monomeric A1AT | ~7-fold increase over baseline by day 15.[1] | Significant increase in total human A1AT.[2] |

| Liver A1AT Polymers | No observable clearance of hepatic inclusions after 20 days.[1][3] | Reduction in PAS-D positive globules from ~60% to ~37%. |

| Liver Inflammation | Not reported | Reduction in hepatic pro-inflammatory cytokines.[2] |

| Other Observations | Increased monomeric A1AT in liver homogenate (~4-fold). | No apparent drug-induced liver injury. |

Signaling Pathways and Mechanisms of Action

Z-A1AT Polymerization and Cellular Response

The 'Z' mutation in A1AT causes the protein to misfold within the endoplasmic reticulum. These misfolded monomers are thermodynamically unstable and polymerize through a loop-sheet insertion mechanism. This leads to the formation of large polymer aggregates that are retained in the ER, causing cellular stress and triggering pro-inflammatory signaling pathways, which can ultimately lead to liver damage. The cell attempts to clear these aggregates through pathways like ER-associated degradation (ERAD) and autophagy.

Mechanisms of A1AT Modulators

Small molecule correctors intervene in this pathological process through distinct mechanisms. GSK716 acts as a "chemical chaperone," directly binding to the misfolded Z-A1AT monomer. This binding stabilizes the protein in a near-native conformation, preventing the crucial loop-sheet insertion required for polymerization and promoting its secretion. In contrast, CZC-25146 does not directly bind Z-A1AT but instead inhibits Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in the regulation of autophagy. By inhibiting LRRK2, CZC-25146 enhances the autophagic clearance of pre-existing Z-A1AT polymers.

Experimental Protocols

In Vivo Dosing by Oral Gavage